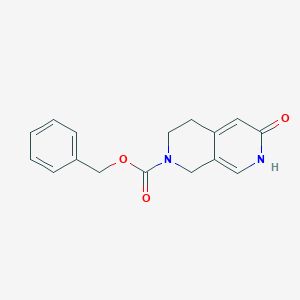

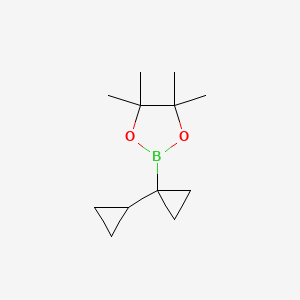

Bi(cyclopropane)-1-boronic Acid Pinacol Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

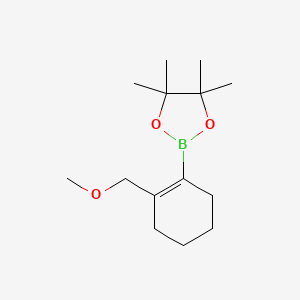

Bi(cyclopropane)-1-boronic Acid Pinacol Ester, also known as 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile reagent for cyclopropane synthesis and cross-coupling reactions . .

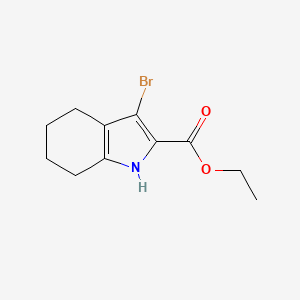

Synthesis Analysis

The synthesis of cyclopropylboronic acid pinacol ester has been achieved through various methods. One approach involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This method is amenable to a diverse range of electron-withdrawing groups, providing the cyclopropane products in excellent yields . Another method involves a one-pot, three-step synthesis from synthetically tractable propargylic silyl ethers .

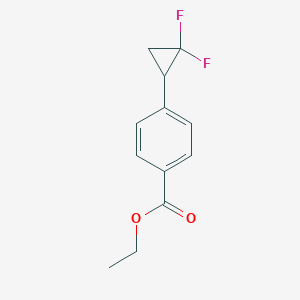

Molecular Structure Analysis

The molecular structure of Bi(cyclopropane)-1-boronic Acid Pinacol Ester is characterized by the presence of two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone . A detailed experimental and computational analysis of Bpin and structurally related boronic esters allows determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .

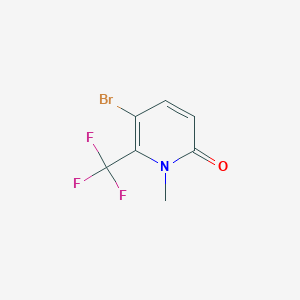

Chemical Reactions Analysis

Cyclopropylboronic acid pinacol ester can participate in various chemical reactions. For instance, it can be used as a cyclopropylating reagent in the study of thiophenol S-cyclopropylation, catalyzed by copper (II) acetate . It can also participate in polar cross-coupling reactions either as a nucleophile or as an electrophile .

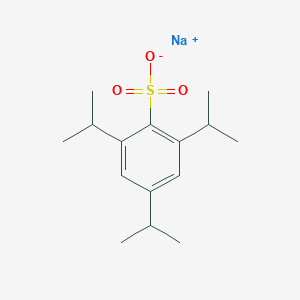

Physical And Chemical Properties Analysis

The physical and chemical properties of Bi(cyclopropane)-1-boronic Acid Pinacol Ester include a refractive index of n20/D 1.433, a boiling point of 146 °C, and a density of 0.922 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of Bi(cyclopropane)-1-boronic Acid Pinacol Ester involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This process generates an open-shell intermediate upon addition of a radical to the alkene substrate, which can undergo a radical-mediated bond-forming process or a radical–polar crossover .

Safety and Hazards

Bi(cyclopropane)-1-boronic Acid Pinacol Ester is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalyzed cross-couplings than other C(sp3) substrates . This opens up new possibilities for the development of more selective and mild approaches in the field of organic synthesis . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .

properties

IUPAC Name |

2-(1-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12(7-8-12)9-5-6-9/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVZDSUKXDMVQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bi(cyclopropane)-1-boronic Acid Pinacol Ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylic Acid](/img/structure/B8177084.png)

![cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol](/img/structure/B8177148.png)

![5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylic Acid](/img/structure/B8177176.png)